silane CAS No. 847205-50-9](/img/structure/B12522467.png)
[2,2-Bis(methoxymethyl)-3-methylbutyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(methoxymethyl)-3-methylbutylsilane is a silicon-containing organic compound It is characterized by the presence of a trimethylsilyl group attached to a butyl chain, which is further substituted with methoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methoxymethyl)-3-methylbutylsilane typically involves the reaction of a suitable butyl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butyl precursor+(CH3)3SiCl→2,2-Bis(methoxymethyl)-3-methylbutylsilane+HCl
Industrial Production Methods
On an industrial scale, the production of 2,2-Bis(methoxymethyl)-3-methylbutylsilane may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(methoxymethyl)-3-methylbutylsilane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler silanes or hydrocarbons.
Applications De Recherche Scientifique
2,2-Bis(methoxymethyl)-3-methylbutylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and coatings, where its unique structural features impart desirable properties such as hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism by which 2,2-Bis(methoxymethyl)-3-methylbutylsilane exerts its effects is primarily through its ability to interact with other molecules via its silicon atom. The trimethylsilyl group can form strong bonds with various substrates, facilitating the formation of stable complexes. This interaction is crucial in applications such as catalysis and surface modification, where the compound acts as a mediator to enhance the desired chemical or physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(methoxymethyl)-3-methylbutylsilane: Similar structure but with two methyl groups instead of three.
2,2-Bis(methoxymethyl)-3-methylbutylsilane: Contains an ethyl group instead of a trimethylsilyl group.
2,2-Bis(methoxymethyl)-3-methylbutylsilane: Contains a phenyl group instead of a trimethylsilyl group.
Uniqueness
The uniqueness of 2,2-Bis(methoxymethyl)-3-methylbutylsilane lies in its trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it particularly useful in applications requiring robust and versatile reagents.
Propriétés
Numéro CAS |
847205-50-9 |
|---|---|
Formule moléculaire |
C12H28O2Si |
Poids moléculaire |
232.43 g/mol |
Nom IUPAC |
[2,2-bis(methoxymethyl)-3-methylbutyl]-trimethylsilane |
InChI |
InChI=1S/C12H28O2Si/c1-11(2)12(8-13-3,9-14-4)10-15(5,6)7/h11H,8-10H2,1-7H3 |
Clé InChI |
HJNPMKUEHSELLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COC)(COC)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


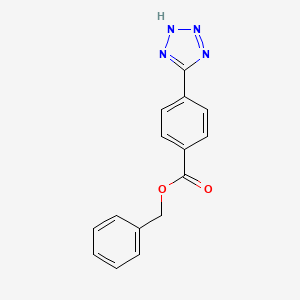

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
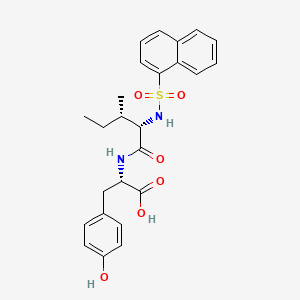
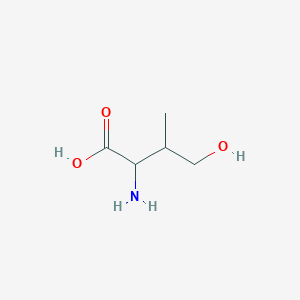

![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

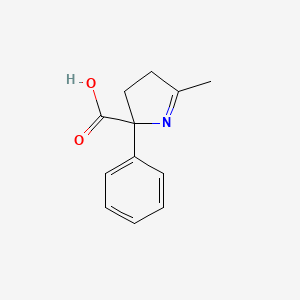
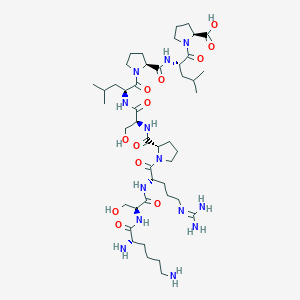
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
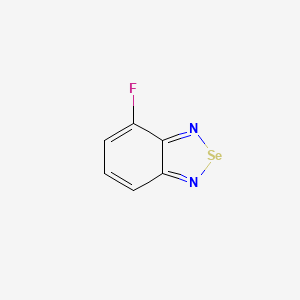
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
